2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide
Description
2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide is a chemical compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a cyclohexylamino group attached to the pyrimidinone ring, along with ethyl and propyl substituents. The dihydrobromide form indicates that it is a salt formed with hydrobromic acid, which enhances its solubility in water.
Properties
IUPAC Name |
2-(cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O.2BrH/c1-3-8-13-11-14(19)18(4-2)15(17-13)16-12-9-6-5-7-10-12;;/h11-12H,3-10H2,1-2H3,(H,16,17);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEXVVUGBUFASJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C(=N1)NC2CCCCC2)CC.Br.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one typically involves the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between an appropriate β-keto ester and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced via nucleophilic substitution reactions, where cyclohexylamine reacts with a suitable leaving group on the pyrimidinone ring.
Addition of Ethyl and Propyl Groups: The ethyl and propyl groups can be introduced through alkylation reactions using ethyl and propyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of β-keto esters, guanidine derivatives, and cyclohexylamine are synthesized or procured.
Reaction Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification and Crystallization: The final product is purified through recrystallization or chromatography techniques and converted to its dihydrobromide salt form.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or alkyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidinone derivatives.
Scientific Research Applications
2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-(Cyclohexylamino)benzoic acid
- Cyclohexylamine
- Hexylcaine
Uniqueness
2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one is unique due to its specific substitution pattern on the pyrimidinone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity profiles.
This detailed article provides a comprehensive overview of 2-(Cyclohexylamino)-3-ethyl-6-propylpyrimidin-4-one;dihydrobromide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
